MAK683

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

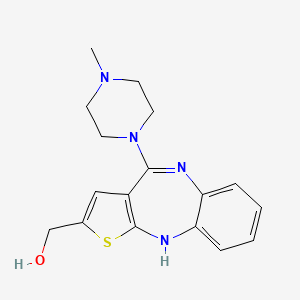

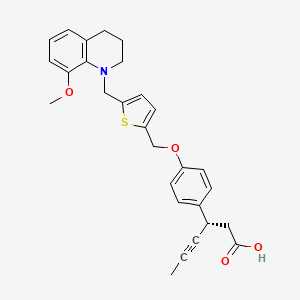

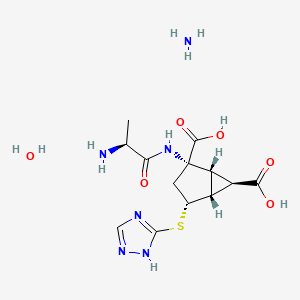

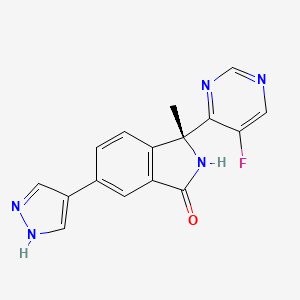

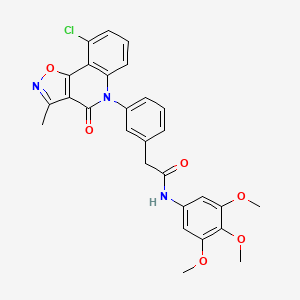

“EED inhibitor-1” is an inhibitor of embryonic ectoderm development (EED) and is also known as MAK683 . EED is a component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the methylation of histone H3 lysine 27 (H3K27). The enrichment of its catalytic product H3K27me3 is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .

Synthesis Analysis

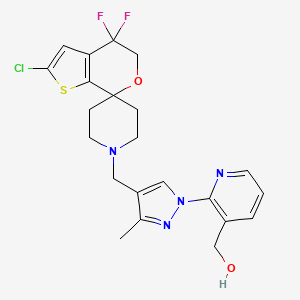

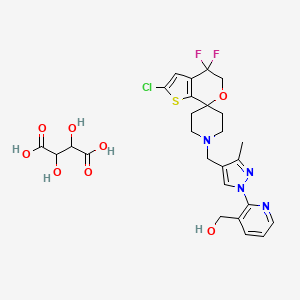

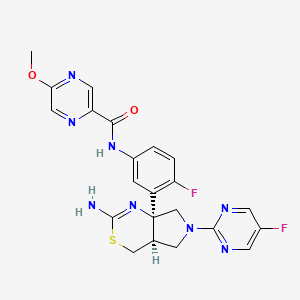

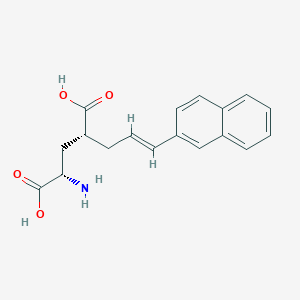

The synthesis of EED inhibitors involves several steps, including replacing the methoxy group with an oxygen-containing ring, optimizing the amine group in the piperidine ring, substituting the guanidinium group with 2-aminoimidazolyl to improve permeability, introducing an aliphatic group, and mitigating the potential liabilities of the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

MAK683 wird hinsichtlich seines Potenzials zur Behandlung verschiedener Krebsarten untersucht. Es ist ein spezifischer oraler Inhibitor, der die Bindung von EED (Embryonic Ectoderm Development) an H3K27me3 beeinträchtigt {svg_1}. Eine Dysregulation dieses Signalwegs kann bei verschiedenen Krankheiten zur Tumorentstehung führen {svg_2}.

Diffuse großzellige B-Zell-Lymphome (DLBCL): This compound wurde in einer Phase-I/II-Studie bei erwachsenen Patienten mit fortgeschrittenen malignen Erkrankungen, einschließlich DLBCL, eingesetzt {svg_3}. Die Patienten erhielten steigende Dosen von this compound, bis unakzeptable oder dosislimitierende Toxizitäten aufgetreten waren, die Krankheit progredient verlief oder der Tod eintrat {svg_4}.

Andere fortgeschrittene maligne Erkrankungen: This compound wird auch für die Anwendung bei anderen fortgeschrittenen malignen Erkrankungen untersucht, für die keine wirksame Standardbehandlung verfügbar ist {svg_5} {svg_6}.

Pharmakokinetische und pharmakodynamische Aktivitätsbewertung

This compound wurde in einer First-in-Human-Studie bei Erwachsenen mit fortgeschrittenen malignen Erkrankungen auf seine pharmakokinetische und pharmakodynamische Aktivität untersucht {svg_7}. Das pharmakokinetische Profil von this compound wurde in sequenziellen Blutproben an Tag 1, 8 und/oder 15 der Zyklen 1–6 beurteilt {svg_8}.

Epigenetische Modifikation

This compound zielt auf die EED–H3K27me3-Bindungsstelle ab und hemmt so die Aktivierung des Polycomb-Repressivkomplexes 2 (PRC2) {svg_9}. PRC2 reguliert die Transkription über die Trimethylierung von Histon H3 an Lysin 27 (H3K27me3). Seine Dysregulation und Überexpression sind mit der Tumorentstehung bei verschiedenen Erkrankungen verbunden {svg_10}.

Klinische Studien

This compound wird derzeit in klinischen Studien getestet. Der Zweck dieser Phase-I/II-Studien ist es, die maximale verträgliche Dosis (MTD) und/oder die empfohlene Dosis für die Phase 2 (RP2D) zu ermitteln und die Sicherheit, Antitumoraktivität und das pharmakokinetische (PK)-Profil von this compound bei Patienten mit fortgeschrittenen malignen Erkrankungen zu bewerten {svg_11}.

Wirkmechanismus

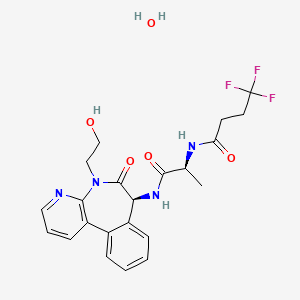

Target of Action

MAK683, also known as EED inhibitor-1, primarily targets the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex is composed of several subunits, including Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) . These subunits play a crucial role in regulating transcription via trimethylation of histone H3 at lysine 27 (H3K27me3) .

Mode of Action

Upon administration, this compound selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3). This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase EZH2 . This impairment of EED binding to H3K27me3 is the primary mode of action of this compound .

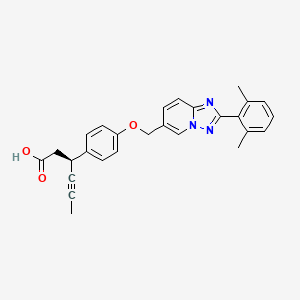

Biochemical Pathways

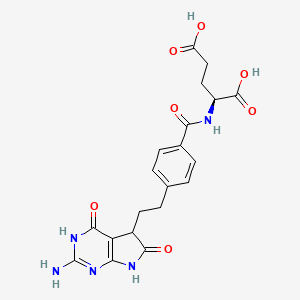

The PRC2 complex, which this compound targets, regulates transcription via trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of this pathway can lead to tumorigenesis in several diseases . By inhibiting the interaction between EED and H3K27me3, this compound modifies the epigenetic status of target genes, including cell cycle control genes .

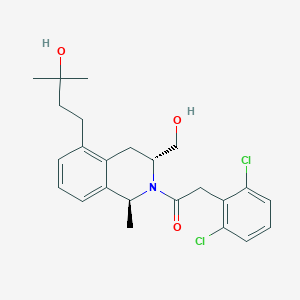

Pharmacokinetics

this compound is well absorbed with a median Tmax of 1-4 hours across cohorts. The pharmacokinetic exposure (Cmax, AUC) generally increases with dose over the entire dose range. The apparent terminal half-life (geometric mean) is 2.5–6.6 hours across cohorts and remains constant over time .

Result of Action

The inhibition of the PRC2 complex by this compound leads to substantial on-treatment reductions from baseline in the H3K27me3/H3 ratio across doses. This reduction is proportional to cumulative this compound AUC, with a trend towards greater reductions at higher baseline H3K27me3 . This demonstrates the molecular and cellular effects of this compound’s action.

Eigenschaften

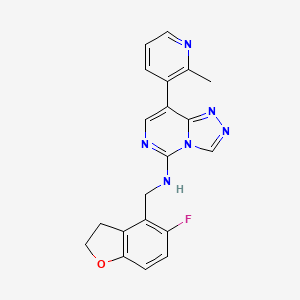

IUPAC Name |

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIBABIFOBYHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1951408-58-4 |

Source

|

| Record name | MAK-683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAK-683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.